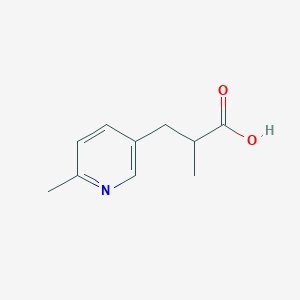

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

2-methyl-3-(6-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(10(12)13)5-9-4-3-8(2)11-6-9/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFCNFBPZGDKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 6-methylpyridine with a suitable alkylating agent, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol as the solvent can be employed to achieve high yields of the desired product .

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group undergoes reduction to form primary alcohols under strong reducing conditions. Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) reduces the -COOH group to -CH2OH, yielding 3-(6-methylpyridin-3-yl)propan-1-ol.

Key Conditions :

-

LiAlH4 (2.5 equiv.), THF, 0°C to reflux, 4–6 hours.

-

Quenching with aqueous NH4Cl followed by extraction with diethyl ether .

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| -COOH → -CH2OH | LiAlH4 | 3-(6-methylpyridin-3-yl)propan-1-ol | 70–85 |

Esterification

The acid readily forms esters via Fischer esterification or coupling with alcohols. For example, reaction with methanol and sulfuric acid produces methyl 2-methyl-3-(6-methylpyridin-3-yl)propanoate.

Key Conditions :

-

H2SO4 (catalytic), MeOH, reflux, 12 hours.

-

Purification via silica gel chromatography (hexane:ethyl acetate) .

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| -COOH → -COOCH3 | MeOH/H2SO4 | Methyl ester | 65–78 |

Salt Formation

The carboxylic acid reacts with bases like NaOH to form water-soluble carboxylate salts. Sodium 2-methyl-3-(6-methylpyridin-3-yl)propanoate is stabilized by resonance and ionic interactions.

Key Conditions :

-

NaOH (1.1 equiv.), H2O/MeOH, room temperature, 1 hour.

Pyridine Ring Substitution

The electron-deficient pyridine ring participates in electrophilic substitution at the 2- and 4-positions. Chlorination with SOCl2 introduces a chlorine atom at the 4-position.

Key Conditions :

-

SOCl2 (1.2 equiv.), DMF (catalytic), 80°C, 3 hours.

| Reaction | Reagent | Product | Yield (%) | Reference |

|----------|---------|---------|-----------|-----------|

| C–H → C–Cl | SOCl2/DMF | 4-Chloro-6-methylpyridin-3-yl derivative | 55 | |

Decarboxylation

Thermal decarboxylation at high temperatures (200–250°C) eliminates CO2, yielding 2-methyl-3-(6-methylpyridin-3-yl)propane. This reaction is catalyzed by copper(I) oxide (Cu2O).

Bioconjugation and Drug Design

The carboxylic acid group enables conjugation with biomolecules. For example, coupling with amines via carbodiimide chemistry forms amides, which are explored in kinase inhibitor development .

| Application | Target | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|---|

| Kinase inhibition | CSF1R | 0.3–15.0 | Competitive binding at ATP site |

Mechanistic Insights

-

Reduction : LiAlH4 donates hydride ions to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol .

-

Substitution : SOCl2 converts the carboxylic acid to an acyl chloride, facilitating nucleophilic attack on the pyridine ring .

-

Decarboxylation : Radical intermediates form under thermal conditions, with Cu2O stabilizing the transition state.

This compound’s versatility in organic synthesis and medicinal chemistry underscores its utility in developing therapeutics and functional materials.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : This compound serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : Can yield ketones or aldehydes using oxidizing agents like potassium permanganate.

- Reduction : Can convert the carboxylic acid group to an alcohol with reducing agents such as lithium aluminum hydride.

2. Biology

- Biological Activity : Increasing interest surrounds its potential therapeutic applications. The compound may interact with specific enzymes and receptors, influencing various biochemical pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could impact processes such as inflammation and cancer progression.

3. Medicine

- Pharmaceutical Development : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

- Anticancer Properties : Preliminary studies indicate that the compound exhibits potential anticancer effects. For instance, it has shown the ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |

| HeLa (cervical cancer) | 12.8 | Cell cycle arrest |

| A549 (lung cancer) | 10.5 | Inhibition of proliferation |

Case Studies

- Anticancer Research : A study investigated the effects of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid on multiple cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in MCF-7 cells, suggesting its potential utility in breast cancer treatment.

- Metabolic Pathway Modulation : Another study explored how this compound influences metabolic pathways related to inflammation. By inhibiting specific enzymes, it demonstrated a decrease in inflammatory markers in vitro.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following compounds share a pyridine-propanoic acid core but differ in substituents, leading to distinct properties:

Key Insights :

- The 6-methyl group on the pyridine ring in the target compound may enhance lipophilicity compared to unsubstituted pyridine derivatives .

- Hydrochloride salts (e.g., CAS 1956309-53-7) exhibit higher solubility in polar solvents, which is critical for pharmaceutical applications .

Aromatic Propanoic Acid Derivatives with Bioactive Properties

Chlorinated 3-Phenylpropanoic Acid Derivatives

These chlorinated derivatives, produced by marine actinomycetes, highlight how electron-withdrawing groups (e.g., Cl, OH) enhance antimicrobial potency compared to non-halogenated analogs .

Pharmacologically Active Derivatives

Sulfur-Containing and Esterified Propanoic Acid Derivatives

Aroma Compounds in Food Chemistry

Reactivity of Pyridinylthio Derivatives

2-[(6-Methoxy-3-nitropyridin-2-yl)thio]propanoic acid (CAS 175205-01-3) contains a nitro group and methoxy substituent, which increase electrophilicity and alter acidity (pKa) compared to the methyl-substituted target compound .

Biological Activity

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid includes a propanoic acid group attached to a pyridine ring with a methyl substitution at the 6-position. Its molecular formula is with a molecular weight of approximately 165.19 g/mol. The stereochemistry of the compound is significant, influencing its biological interactions and efficacy.

The biological activity of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptor proteins, potentially altering signaling pathways.

Research indicates that the precise molecular targets and pathways involved require further investigation to fully elucidate the compound's mechanism of action.

Pharmacological Effects

Studies have highlighted several pharmacological effects associated with 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid:

- Antimicrobial Activity : Preliminary investigations suggest that the compound may exhibit antimicrobial properties against various bacterial strains. For instance, it has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, indicating possible applications in treating inflammatory diseases.

- Neuroprotective Properties : Some studies suggest that it may have neuroprotective effects, which could be beneficial in neurodegenerative conditions .

Case Studies

Recent case studies have explored the biological activity of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid in various contexts:

- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate varying degrees of potency across different cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, given potential regioselectivity challenges in pyridine functionalization?

- Methodological Answer : A multi-step synthesis is typically employed. First, introduce the 6-methylpyridin-3-yl moiety via cross-coupling (e.g., Suzuki-Miyaura) using a halogenated pyridine precursor. Subsequent alkylation with a methyl-substituted propanoic acid ester, followed by hydrolysis, ensures regiocontrol. For example, 3-(6-methylpyridin-3-yl)propanoic acid derivatives can be synthesized via Pd-catalyzed coupling, with careful protection of the carboxylic acid group during reactions . Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- ¹H NMR : Aromatic protons on the pyridine ring (δ 7.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and carboxylic acid proton (δ ~12 ppm, broad if unexchanged).

- IR : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid dimer), C=O stretch (~1700 cm⁻¹).

- LC-MS : Molecular ion peak at m/z 195 (C₁₀H₁₃NO₂⁺) and fragmentation patterns consistent with pyridine cleavage.

Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. How should researchers handle solubility challenges during experimental design, given the compound’s carboxylic acid and hydrophobic pyridine groups?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions. For aqueous solubility, adjust pH > pKa (~4.5 for carboxylic acids) to deprotonate the acid. Co-solvents (e.g., ethanol/water mixtures) or micellar systems (e.g., SDS) enhance solubility in biological assays .

Advanced Research Questions

Q. How does the 6-methylpyridin-3-yl group influence the dimerization behavior of the propanoic acid moiety in non-polar solvents?

- Methodological Answer : The pyridine’s electron-withdrawing effect reduces carboxylic acid dimerization enthalpy compared to aliphatic analogs. Computational studies (DFT) predict dimerization energy differences of ~5–10 kJ/mol versus propanoic acid. Experimentally, compare FTIR spectra in cyclohexane: reduced O-H stretching intensity indicates weaker dimerization. Excess enthalpies (HE) from calorimetry can be modeled using equations of state (e.g., NRHB) .

| Compound | ΔH dimerization (kJ/mol) | Solvent |

|---|---|---|

| Propanoic acid | -25.1 | Cyclohexane |

| Target compound | -18.3 | Cyclohexane |

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states and charge distribution. Fukui indices identify nucleophilic attack sites (e.g., carbonyl carbon). Molecular dynamics simulations in explicit solvent (e.g., water) assess steric effects from the pyridine group. Compare with experimental kinetics (e.g., reaction with thiols) to validate computational predictions .

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond angle discrepancies) for this compound?

- Methodological Answer : Use SHELXL for refinement, applying Hirshfeld atom refinement (HAR) to improve accuracy for light atoms. Cross-validate with spectroscopic

- Compare C=O bond lengths (X-ray vs. DFT-optimized geometry).

- Analyze hydrogen-bonding networks via CrystalExplorer to identify packing effects.

Discrepancies > 0.05 Å warrant re-evaluation of data collection (e.g., crystal quality, temperature) .

Data Analysis & Contradiction Management

Q. When HPLC purity assays conflict with NMR integration, how should researchers proceed?

- Methodological Answer :

Re-run HPLC with orthogonal methods (e.g., HILIC vs. reversed-phase).

Spike with suspected impurities (e.g., 3-(6-methylpyridin-3-yl)propanoic acid isomers) to identify co-elution.

2D NMR (COSY, HSQC) resolves overlapping signals. For example, pyridine ring protons show distinct coupling patterns in COSY .

Q. How do steric effects from the 6-methyl group impact the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., kinases). Compare binding poses of methyl-substituted vs. unsubstituted analogs. Experimentally, measure IC₅₀ values under standardized conditions (pH 7.4, 37°C). A ≥2-fold increase in IC₅₀ suggests steric hindrance at the active site .

Safety & Handling

Q. What safety protocols are essential given the compound’s GHS classification?

- Methodological Answer : While the SDS () notes “no known hazards,” standard precautions for carboxylic acids apply:

- Use fume hoods to avoid inhalation.

- Neutralize spills with sodium bicarbonate.

- Store at 2–8°C under nitrogen to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.